molecular formula C10H12O3 B1280962 Pyrocatechol CAS No. 4055-72-5

Pyrocatechol

Cat. No. B1280962
CAS RN: 4055-72-5
M. Wt: 180.2 g/mol
InChI Key: BHIIRUKUMCZDIB-UHFFFAOYSA-N
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Description

Pyrocatechol, also known as 1,2-dihydroxybenzene, is a dihydroxybenzene derivative that plays a significant role in various chemical syntheses and applications. It is a key compound in the synthesis of large single crystals of silica-sodalite zeolite, where it acts as a complex agent for silicon, enhancing crystal size and morphology . Pyrocatechol is also immobilized on cellulose to create a macromolecular chelator for metal extraction, demonstrating its utility in environmental applications .

Synthesis Analysis

The synthesis of pyrocatechol derivatives and related compounds is a topic of considerable interest. Pyrocatechol borates have been synthesized through esterification with boric acid, leading to the formation of various borate esters that react with formaldehyde to produce oligomers with different molecular weights and properties . Additionally, pyrocatechol is involved in the synthesis of polysubstituted pyrroles through a multicomponent domino reaction, which is a catalyst-free process yielding structurally diverse pyrroles .

Molecular Structure Analysis

The molecular structure of pyrocatechol is characterized by the presence of two hydroxyl groups attached to a benzene ring. This structure is pivotal in the formation of complexes with silicon, as observed in the synthesis of silica-sodalite zeolite . The molecular structure of pyrocatechol also allows it to be anchored as a ligand on cellulose, forming a chelator for metal ions .

Chemical Reactions Analysis

Pyrocatechol participates in various chemical reactions due to its reactive hydroxyl groups. It forms complexes with silicon in the synthesis of zeolites and acts as a ligand in the creation of a macromolecular chelator for metal extraction . The reactivity of pyrocatechol borates with formaldehyde is influenced by the solvent, leading to different substitution patterns and oligomer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrocatechol derivatives are influenced by their molecular structure. Pyrocatechol borates exhibit different properties based on their molecular weights and the nature of the esterification reaction with boric acid . The immobilization of pyrocatechol on cellulose affects the sorption capacity for various metal ions, demonstrating its potential for environmental cleanup applications .

Scientific Research Applications

Hydrogen Production from Biomass

  • Gasification of Pyrocatechol : Pyrocatechol has been used as a model compound to study the gasification process for hydrogen production from high moisture biomass and wastewater. This research provides knowledge about chemical reactions during gasification and their dependence on reaction conditions, such as pressure, temperature, and concentration (Kruse et al., 2000).

Industrial Applications

  • Spectrophotometric Determination of Metals : Pyrocatechol has been utilized as a selective spectrophotometric reagent for detecting iron and chromium in electroplating baths. This method is reliable and reproducible for analyzing metal concentrations in industrial solutions (Zayed et al., 1996).

Material Science

  • Synthesis of Silica-Sodalite Zeolite : Pyrocatechol played a significant role as a complex agent in synthesizing large single crystals of silica-sodalite zeolite. Its addition resulted in crystals with larger size and better morphology (Shao et al., 1999).

Environmental Applications

  • Metal Extraction and Environmental Monitoring : Pyrocatechol has been immobilized on cellulose to create a macromolecular chelator for the enrichment and determination of various metal ions in water samples, demonstrating its potential for environmental monitoring (Gurnani et al., 2003).
  • Removal of Pyrocatechol from Aqueous Solutions : The aquatic fern Azolla filiculoides has been shown to efficiently remove pyrocatechol from aqueous solutions, highlighting a potential method for phytoremediation (Zazouli et al., 2013).

Pyrolysis and Biomass Research

  • Biomass Pyrolysis Mechanism : Pyrocatechol has been implicated in the study of lignocellulosic biomass pyrolysis, providing insights into the reaction mechanisms and aiding in process optimization for biofuel production (Wang et al., 2017).

Safety And Hazards

Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans . In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced . Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals . The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen .

properties

IUPAC Name

3-methoxy-5-prop-2-enylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,11-12H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIIRUKUMCZDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464323
Record name 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol

CAS RN

4055-72-5
Record name 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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